molecular formula C18H22N4O4 B4586341 3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

Cat. No.: B4586341
M. Wt: 358.4 g/mol
InChI Key: YYADCNAPKDXHQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrazole ring, a piperazine moiety, and a methoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrazole ring, followed by the introduction of the piperazine and methoxybenzyl groups through a series of coupling reactions. The final step often involves the formation of the carboxylic acid group under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and streamlined purification processes. The exact methods can vary depending on the scale of production and the specific requirements of the end-use application.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzyl group can yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The piperazine moiety can bind to receptors or enzymes, while the pyrazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID: A simpler compound with a similar pyrazole ring structure.

    1-METHYLPYRAZOLE-4-BORONIC ACID PINACOL ESTER: Another pyrazole derivative with different functional groups.

Uniqueness

3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxybenzyl group, piperazine moiety, and carboxylic acid group allows for a wide range of interactions and applications that are not possible with simpler compounds.

Properties

IUPAC Name

3-[4-[(4-methoxyphenyl)methyl]piperazine-1-carbonyl]-1-methylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4/c1-20-12-15(18(24)25)16(19-20)17(23)22-9-7-21(8-10-22)11-13-3-5-14(26-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYADCNAPKDXHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 2
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3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 3
3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 4
Reactant of Route 4
3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 5
3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID
Reactant of Route 6
Reactant of Route 6
3-{[4-(4-METHOXYBENZYL)PIPERAZINO]CARBONYL}-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID

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